molecular formula C19H12BrClN4O3 B12038536 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765910-48-3

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12038536
CAS No.: 765910-48-3
M. Wt: 459.7 g/mol
InChI Key: DVBLKKYVLSPNFY-YSURURNPSA-N
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Description

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C19H12BrClN4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, chlorination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may possess biological activity, particularly as an anti-cancer or anti-inflammatory agent. The presence of the pyrazinyl and carbohydrazonoyl groups is significant, as these moieties are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of compounds containing pyrazine and hydrazone functionalities can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the bromo and chloro substituents can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer drug.

Synthesis Methodologies

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves several key steps that can be optimized for yield and purity. A typical synthetic route includes:

  • Step 1: Formation of the Carbohydrazone
    The initial step involves the reaction of a suitable hydrazone precursor with pyrazinylcarbonyl compounds under acidic or basic conditions to form the desired carbohydrazone.
  • Step 2: Bromination and Chlorination
    Subsequent bromination at the phenyl ring can be achieved using brominating agents such as N-bromosuccinimide (NBS), while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
  • Step 3: Esterification
    Finally, esterification with chlorobenzoic acid derivatives completes the synthesis, yielding the target compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds. For instance:

  • A study published in Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs exhibited promising anti-tumor activity in vitro, prompting further exploration into their mechanisms of action .
  • Another research effort focused on optimizing synthetic routes for related hydrazone derivatives, demonstrating improved yields through microwave-assisted synthesis techniques .

Safety and Environmental Considerations

As with many chemical compounds, safety data sheets indicate that this compound may pose risks such as skin irritation and harmful effects if ingested or inhaled. Proper handling protocols must be established to mitigate these risks during laboratory work .

Mechanism of Action

The mechanism by which 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, potentially inhibiting or activating specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate stands out due to its specific combination of bromine, chlorine, and pyrazinylcarbonyl groups. This unique arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

The compound 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H12BrClN4O
  • Molecular Weight : 459.7 g/mol
  • LogP : Indicates lipophilicity, which may influence bioavailability and membrane permeability.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazine derivatives have been linked to apoptosis induction in cancer cells. A study on related compounds demonstrated that they could inhibit cell proliferation in several cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .

Enzyme Inhibition

Research has shown that compounds with similar functionalities can act as inhibitors of specific enzymes such as kinases. For example, a related pyrazole derivative was identified as a potent inhibitor of Rho kinase (ROCK-II), with an IC50 value in the low nanomolar range. These findings suggest that this compound may exhibit similar inhibitory effects on target enzymes critical for cancer progression and other diseases .

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antioxidant Activity

Another proposed mechanism is through antioxidant activity, where the compound scavenges free radicals, thereby reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases like cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential utility in treating resistant bacterial infections.

Case Study 2: Cancer Cell Line Studies

A study involving various human cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with related pyrazine compounds resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed the induction of late apoptosis in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.

Properties

CAS No.

765910-48-3

Molecular Formula

C19H12BrClN4O3

Molecular Weight

459.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C19H12BrClN4O3/c20-13-5-6-17(28-19(27)14-3-1-2-4-15(14)21)12(9-13)10-24-25-18(26)16-11-22-7-8-23-16/h1-11H,(H,25,26)/b24-10+

InChI Key

DVBLKKYVLSPNFY-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3)Cl

Origin of Product

United States

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